
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as CPP-115, is a potent and selective drug that has been researched for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to have similar effects, but with improved pharmacokinetic properties.
作用機序
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can reduce neuronal excitability and prevent seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to reduced neuronal activity and increased inhibition. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. These effects contribute to the drug's antiepileptic and analgesic properties.
実験室実験の利点と制限
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its potency and selectivity. It has been found to be highly effective in animal models of various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be toxic at high doses, and its pharmacokinetic properties can vary depending on the administration route.
将来の方向性
There are several potential future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential use in addiction treatment. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have antipsychotic effects in animal models, and further research could explore its potential use in humans. Additionally, research could focus on developing new derivatives of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide with improved pharmacokinetic properties and reduced toxicity.
合成法
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process has been optimized to achieve high yields and purity. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have antiepileptic, antipsychotic, and analgesic effects. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(9-12-5-8-23-11-12)18-14-3-6-21(7-4-14)16-10-15(19-20-16)13-1-2-13/h5,8,10-11,13-14H,1-4,6-7,9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNVEBISVMMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

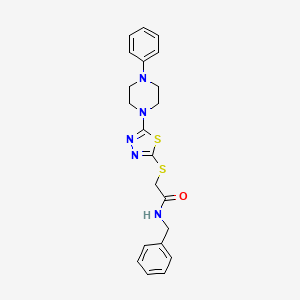
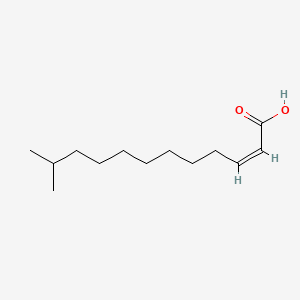
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
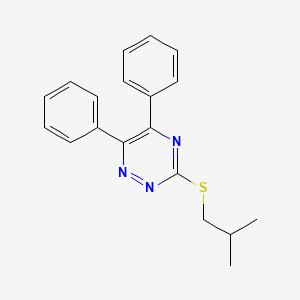
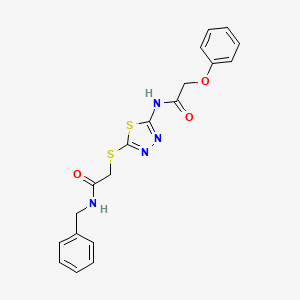
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
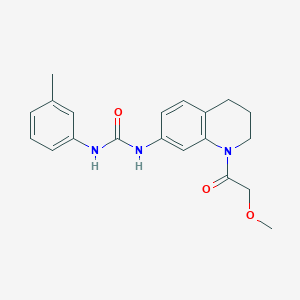
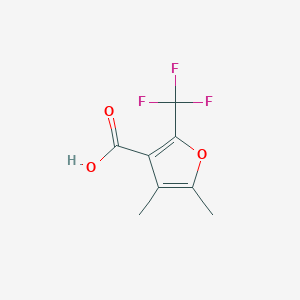
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)